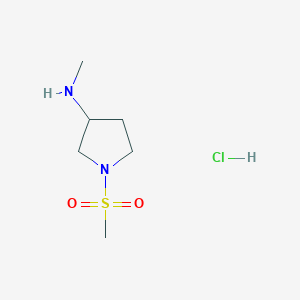![molecular formula C11H12BrN3O B1382594 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-59-8](/img/structure/B1382594.png)
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Descripción general
Descripción
“3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the CAS Number: 1044270-96-3 . It has a molecular weight of 231.09 . The IUPAC name for this compound is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2O/c9-7-4-5-11 (10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Chemical Reactions Analysis
This compound could potentially be used in the preparation of heteroaryl scaffolds via formation of C-C bond . It might also be used in the synthesis of pharmaceuticals, pesticides, fragrances, and other organic compounds .It can exist in liquid, solid, or semi-solid form . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .
Aplicaciones Científicas De Investigación
Synthesis of Polyheterocyclic Compounds : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a similar compound, 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine, as a precursor for constructing new polyheterocyclic ring systems. These systems showed potential in vitro antibacterial properties, suggesting applications in the development of new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Photoinduced Tautomerization Studies : Vetokhina et al. (2012) studied derivatives of 2-(1H-pyrazol-5-yl)pyridine, including a compound structurally similar to 3-Bromo-1H-pyrazolo[4,3-c]pyridine. They found that these compounds exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfer, which could be relevant in photochemical applications (Vetokhina et al., 2012).
Development of a Novel Kinase-Focused Library : Smyth et al. (2010) investigated 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, which are structurally related to the compound . Their arrangement of hydrogen bond donor and acceptor groups indicated potential for ATP competitive binding to kinase enzymes, suggesting applications in cancer drug target research (Smyth et al., 2010).
Study of Molecular Conformations : Sagar et al. (2017) synthesized and studied the molecular conformations of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, closely related to the compound in focus. Their research provided insights into the hydrogen bonding and molecular aggregation, which is crucial for understanding the structural basis of their potential applications (Sagar et al., 2017).
Antiproliferative and Antioxidant Properties : Variya, Panchal, and Patel (2019) synthesized derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and evaluated their antibacterial and antioxidant properties. Their research suggests potential applications in the development of new antibacterial and antioxidant agents (Variya, Panchal, & Patel, 2019).
Potential Anticancer Applications : Razmienė et al. (2021) synthesized a library of 2H-pyrazolo[4,3-c]pyridines and evaluated their antiproliferative activity against various cancer cell lines. Their findings indicate potential applications in cancer therapy (Razmienė et al., 2021).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.
Propiedades
IUPAC Name |
3-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-8-7-13-5-4-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICHQUAZINEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


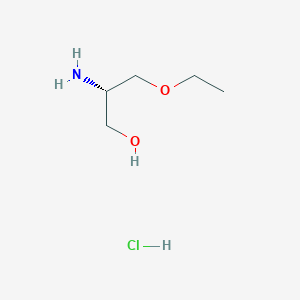

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)


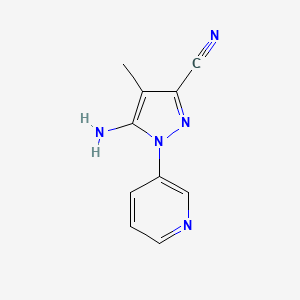
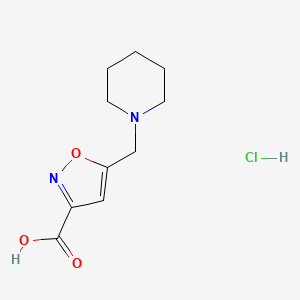
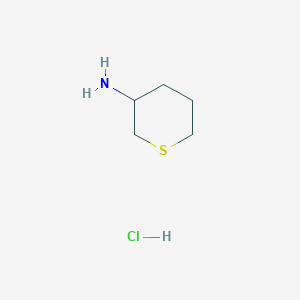
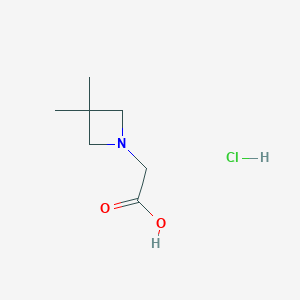

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)

